2-(1H-Pyrazol-4-yl)thiazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-Pyrazol-4-yl)thiazole-4-carboxylic acid is a heterocyclic compound that contains both a pyrazole and a thiazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development . The presence of both pyrazole and thiazole rings in a single molecule can enhance its biological activity and make it a valuable compound for various applications .
Vorbereitungsmethoden
The synthesis of 2-(1H-Pyrazol-4-yl)thiazole-4-carboxylic acid typically involves the condensation of a pyrazole derivative with a thiazole derivative. One common method involves the reaction of 4-chloropyrazole with thioamide under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce costs .
Analyse Chemischer Reaktionen
2-(1H-Pyrazol-4-yl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrazole-thiazole derivatives .
Wissenschaftliche Forschungsanwendungen
2-(1H-Pyrazol-4-yl)thiazole-4-carboxylic acid has a wide range of scientific research applications:
Vergleich Mit ähnlichen Verbindungen
2-(1H-Pyrazol-4-yl)thiazole-4-carboxylic acid can be compared with other similar compounds, such as:
2-(1H-Pyrazol-4-yl)thiazole-4-carboxamide: This compound has similar biological activities but may have different pharmacokinetic properties.
2-(1H-Pyrazol-4-yl)thiazole-4-carboxylate: This ester derivative can be used as a prodrug to improve the compound’s bioavailability.
2-(1H-Pyrazol-4-yl)thiazole-4-carboxaldehyde: This aldehyde derivative is used as an intermediate in the synthesis of other biologically active compounds.
The uniqueness of this compound lies in its specific combination of pyrazole and thiazole rings, which can enhance its biological activity and make it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C7H5N3O2S |
---|---|
Molekulargewicht |
195.20 g/mol |
IUPAC-Name |
2-(1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C7H5N3O2S/c11-7(12)5-3-13-6(10-5)4-1-8-9-2-4/h1-3H,(H,8,9)(H,11,12) |
InChI-Schlüssel |
GKULCTMVPVPTBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NN1)C2=NC(=CS2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.